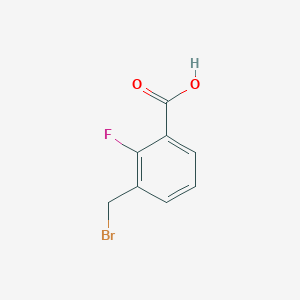

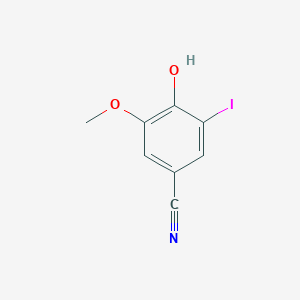

4-Hydroxy-3-iodo-5-methoxybenzonitrile

Übersicht

Beschreibung

The compound 4-Hydroxy-3-iodo-5-methoxybenzonitrile is a chemical of interest in various fields of chemistry and pharmacology. It is characterized by the presence of hydroxy, iodo, and methoxy functional groups attached to a benzonitrile framework. These substituents influence the compound's reactivity, physical properties, and potential applications in synthesis and drug design.

Synthesis Analysis

The synthesis of compounds related to 4-Hydroxy-3-iodo-5-methoxybenzonitrile can be achieved through various methods. For instance, a related compound, 3-methoxy-4-chloro-5-nitrobenzonitrile, was synthesized from vanillin, which involved multiple steps including nitration, chlorination, and the use of reagents like phosphoryl chloride and thionyl chloride . Another study describes a one-pot synthesis approach for 3,5-dimethyl-4-hydroxybenzonitrile, which could potentially be adapted for the synthesis of 4-Hydroxy-3-iodo-5-methoxybenzonitrile by changing the substituents . The synthesis of hydroxy and methoxyindoles through cyanoalkylation of O-protected nitrophenols followed by catalytic hydrogenation could also provide insights into the synthesis of similar compounds .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-iodo-5-methoxybenzonitrile can be inferred from studies on similar compounds. For example, the structure of a compound with a 4-hydroxy-3-iodo-5-methoxybenzene group was found to be disordered over two positions, indicating potential conformational flexibility . Additionally, the presence of halogens like iodine can lead to specific interactions, as seen in 3,5-dihalo-4-hydroxybenzonitriles, where halogen...halogen interactions contribute to the formation of planar sheets .

Chemical Reactions Analysis

The reactivity of 4-Hydroxy-3-iodo-5-methoxybenzonitrile can be complex, as the presence of multiple substituents can lead to a variety of chemical reactions. For example, the reduction of 4-methoxybenzenediazonium ion in the presence of a copper(I) catalyst and hydrogenphosphate dianion leads to a range of products, demonstrating the potential for diverse reaction pathways . The synthesis of new 4-hydroxybenzonitrile derivatives and their herbicidal properties also show the versatility of reactions involving hydroxybenzonitrile derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-3-iodo-5-methoxybenzonitrile can be deduced from studies on similar molecules. For instance, the vibrational spectra and structure of 4-hydroxybenzonitrile and its anion have been studied, revealing changes in spectral properties upon deprotonation and providing insights into the electronic structure of the molecule . The conversion of hydroxybenzonitriles into oxyanions has also been studied, showing significant structural changes and the formation of quasi-quinonoidal structures in the case of the para-isomer . These studies suggest that the electronic and structural properties of 4-Hydroxy-3-iodo-5-methoxybenzonitrile would be influenced by its functional groups and their interactions.

Wissenschaftliche Forschungsanwendungen

Structural and Molecular Insights The molecular structure of 4-Hydroxy-3-iodo-5-methoxybenzonitrile and its derivatives is stabilized by intramolecular hydrogen bonds. Specifically, in one compound, intramolecular O—H⋯O and C—H⋯O hydrogen bonds play a crucial role. The compound's structure also shows a disordered 4-hydroxy-3-iodo-5-methoxybenzene group over two positions, with a significant site-occupancy ratio, and the molecules are linked via weak intermolecular hydrogen bonds. Notably, a short intermolecular I⋯O contact was observed in the structure (Zuo‐Liang Jing et al., 2005).

Herbicide Formulation and Application The compound is crucial in the formulation of herbicides like bromoxynil and ioxynil. These herbicides are used extensively for the control of broad-leafed weeds, especially in crop-growing areas. The formulations, despite being highly effective, have faced productivity challenges and required cumbersome purification processes (A. Subbarayappa et al., 2010), (A. Subbarayappa et al., 2011).

Eigenschaften

IUPAC Name |

4-hydroxy-3-iodo-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVSSLQMWDSYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C#N)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598864 | |

| Record name | 4-Hydroxy-3-iodo-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-iodo-5-methoxybenzonitrile | |

CAS RN |

834907-45-8 | |

| Record name | 4-Hydroxy-3-iodo-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.